2-(4-Methyl-3,6-dihydro-2H-pyran-3-yl)phenol
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Overview
Description
2-(4-Methyl-3,6-dihydro-2H-pyran-3-yl)phenol is an organic compound that belongs to the class of phenols and dihydropyrans. This compound features a phenolic group attached to a dihydropyran ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3,6-dihydro-2H-pyran-3-yl)phenol typically involves the reaction of 4-methyl-3,6-dihydro-2H-pyran with phenol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-3,6-dihydro-2H-pyran-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The dihydropyran ring can be reduced to tetrahydropyran.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the dihydropyran ring.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydropyran derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-(4-Methyl-3,6-dihydro-2H-pyran-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3,6-dihydro-2H-pyran-3-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the dihydropyran ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler dihydropyran compound without the phenolic group.
4-Methyl-3,6-dihydro-2H-pyran: Similar structure but lacks the phenolic group.
Phenol: Contains the phenolic group but lacks the dihydropyran ring.
Uniqueness
2-(4-Methyl-3,6-dihydro-2H-pyran-3-yl)phenol is unique due to the combination of the phenolic group and the dihydropyran ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
97303-85-0 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(4-methyl-3,6-dihydro-2H-pyran-3-yl)phenol |
InChI |
InChI=1S/C12H14O2/c1-9-6-7-14-8-11(9)10-4-2-3-5-12(10)13/h2-6,11,13H,7-8H2,1H3 |
InChI Key |
FVOWKIQLNQVJIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOCC1C2=CC=CC=C2O |
Origin of Product |
United States |
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